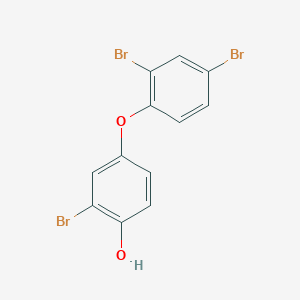

2-Bromo-4-(2,4-dibromophenoxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-(2,4-dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its significant antibacterial properties. This compound is derived from marine sponges and has shown broad-spectrum activity against various gram-positive and gram-negative bacteria .

Preparation Methods

The synthesis of 2-Bromo-4-(2,4-dibromophenoxy)phenol typically involves bromination reactions. One method involves the bromination of substituted cyclohexanones using diethyl dibromomalonate under neutral conditions . This reaction proceeds through a series of HBr eliminations, leading to the formation of the desired brominated phenol. Industrial production methods may involve continuous bromination processes to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

2-Bromo-4-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the brominated phenol structure, leading to the formation of less brominated derivatives.

Substitution: The compound can undergo substitution reactions, where bromine atoms are replaced by other functional groups.

Scientific Research Applications

2-Bromo-4-(2,4-dibromophenoxy)phenol has several scientific research applications:

Antibacterial Activity: It exhibits strong antibacterial properties against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Biofilm Disruption: The compound is effective in killing biofilm-incorporated cells without affecting the biofilm’s structural integrity.

Potential Antimicrobial Agent: Due to its moderate cytotoxicity against human cell lines, it is considered a promising scaffold for developing new antimicrobial agents.

Mechanism of Action

The exact mechanism of action of 2-Bromo-4-(2,4-dibromophenoxy)phenol is not fully understood. it is believed to involve the downregulation of bacterial phosphotransferase systems, which mediate the uptake of the compound. This downregulation likely leads to reduced bacterial resistance and increased susceptibility to the compound’s antibacterial effects .

Comparison with Similar Compounds

2-Bromo-4-(2,4-dibromophenoxy)phenol can be compared with other brominated phenoxyphenols, such as:

4,6-Dibromo-2-(2,4-dibromophenoxy)phenol: This compound has similar antibacterial properties but differs in the position of bromine atoms.

3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol: This compound contains an additional bromine atom at position 3, which may influence its antibacterial activity.

Properties

IUPAC Name |

2-bromo-4-(2,4-dibromophenoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O2/c13-7-1-4-12(10(15)5-7)17-8-2-3-11(16)9(14)6-8/h1-6,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIMQKMDNNAKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)

![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)

![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)

![[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B13404028.png)

![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)

![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)

![(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)